

# "1H-Pyrazole-3,4,5-d3" CAS number and molecular weight

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## Compound of Interest

Compound Name: 1H-Pyrazole-3,4,5-d3

Cat. No.: B13422196

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## In-Depth Technical Guide: 1H-Pyrazole-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1H-Pyrazole-3,4,5-d3**, a deuterated analog of 1H-Pyrazole. This isotopically labeled compound serves as an invaluable tool in various research and development applications, particularly in analytical and metabolic studies.

## Core Compound Data

**1H-Pyrazole-3,4,5-d3** is a stable, isotopically labeled form of 1H-Pyrazole where the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring are replaced with deuterium. This substitution results in a compound with a higher molecular weight than its unlabeled counterpart, which is crucial for its application as an internal standard in mass spectrometry-based assays.

Property	Value	Source
CAS Number	51038-79-0	N/A
Molecular Formula	C <sub>3</sub> HD <sub>3</sub> N <sub>2</sub>	N/A
Molecular Weight	71.1 g/mol	
Synonyms	3,4,5-Trideuteropyrazole, Pyrazole-d3	N/A

## Applications in Research and Development

The primary utility of **1H-Pyrazole-3,4,5-d3** stems from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This property makes deuterated compounds valuable in a range of scientific investigations.

- **Internal Standard:** It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)
- **Metabolic Studies:** The deuterium labeling aids in tracing the metabolic fate of pyrazole and its derivatives. The use of d3-pyrazole has been shown to greatly enhance the structural assignment of metabolites.[\[2\]](#)
- **Pharmacokinetic Analysis:** In drug development, deuteration can alter the pharmacokinetic and metabolic profiles of drugs, potentially leading to improved half-life and safety profiles.[\[3\]](#)
- **Mechanistic Studies:** It serves as a tool in mechanistic studies of chemical reactions.[\[3\]](#)

## Experimental Protocols

While specific experimental protocols are highly dependent on the application and instrumentation, this section provides a generalized methodology for the use of **1H-Pyrazole-3,4,5-d3** as an internal standard in a typical LC-MS/MS quantitative analysis of a hypothetical pyrazole-based drug candidate, "Pyracel."

**Objective: To quantify the concentration of Pyracel in rat plasma using 1H-Pyrazole-3,4,5-d3 as an internal standard.**

## Materials and Reagents:

- Pyracel analytical standard
- **1H-Pyrazole-3,4,5-d3** (Internal Standard, IS)
- Rat plasma (control)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Protein precipitation plates

## Methodology:

- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of Pyracel in ACN.
  - Prepare a 1 mg/mL stock solution of **1H-Pyrazole-3,4,5-d3** (IS) in ACN.
- Preparation of Calibration Standards and Quality Controls (QCs):
  - Perform serial dilutions of the Pyracel stock solution with control rat plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
  - Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Sample Preparation (Protein Precipitation):
  - To 50 µL of each calibration standard, QC, and unknown plasma sample, add 150 µL of ACN containing a fixed concentration of **1H-Pyrazole-3,4,5-d3** (e.g., 100 ng/mL).

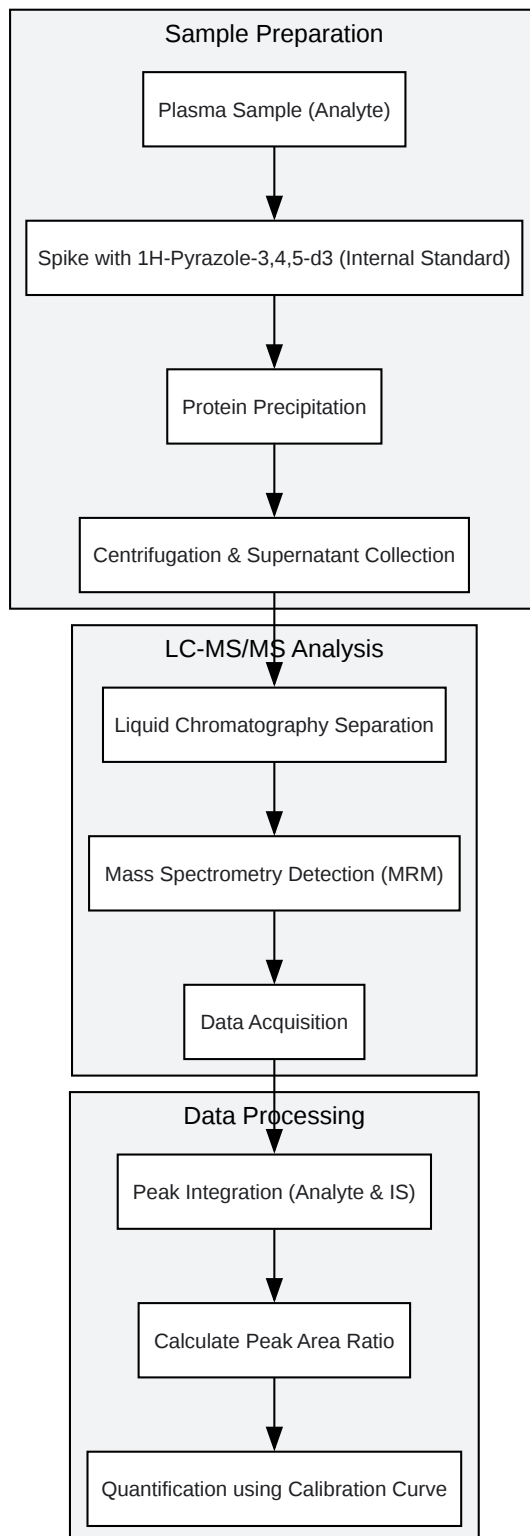
- Vortex the samples for 1 minute to precipitate proteins.
- Centrifuge the samples at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
    - Mobile Phase A: 0.1% Formic acid in water
    - Mobile Phase B: 0.1% Formic acid in ACN
    - Gradient: A suitable gradient to separate the analyte from matrix components.
    - Flow Rate: 0.4 mL/min
    - Injection Volume: 5  $\mu$ L
  - Mass Spectrometry (MS/MS) Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Multiple Reaction Monitoring (MRM):
      - Pyracel: Monitor a specific precursor-to-product ion transition.
      - **1H-Pyrazole-3,4,5-d3** (IS): Monitor its specific precursor-to-product ion transition.
    - Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS.
- Data Analysis:
  - Integrate the peak areas for both Pyracel and the IS.

- Calculate the peak area ratio (Pyracel/IS).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Pyracel in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

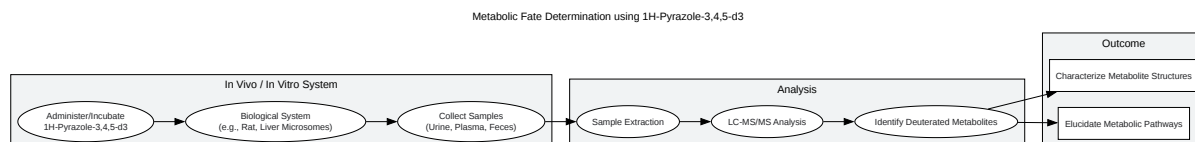
## Visualizations

The following diagrams illustrate key concepts and workflows related to the application of **1H-Pyrazole-3,4,5-d3**.

## Workflow for Quantitative Analysis using a Deuterated Internal Standard

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Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.



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Caption: A conceptual workflow for a metabolic study utilizing a deuterated compound.

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